3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one
Description
3-(4-Methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one (flavone) derivative characterized by a methoxyphenyl group at position 3, a trifluoromethyl (-CF₃) group at position 2, and a (2-methylallyl)oxy substituent at position 6. The compound’s molecular formula is C₂₁H₁₇F₃O₄, with a molecular weight of 390.36 g/mol. Chromen-4-one derivatives are widely studied for their biological activities, including enzyme inhibition (e.g., AChE/BuChE) and receptor modulation, making this compound a candidate for pharmacological applications .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-(2-methylprop-2-enoxy)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3O4/c1-12(2)11-27-15-8-9-16-17(10-15)28-20(21(22,23)24)18(19(16)25)13-4-6-14(26-3)7-5-13/h4-10H,1,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTLVSXUPDVHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one, a chromone derivative, has garnered interest in recent years due to its diverse biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity through increased metabolic stability and lipid solubility. This article reviews the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure can be broken down as follows:
- Chromone Backbone : The core structure is a chromone, which is a bicyclic compound with a benzopyran moiety.
- Substituents :
- Trifluoromethyl Group : Enhances biological activity and metabolic stability.
- Methoxyphenyl Group : May contribute to anti-inflammatory and antioxidant properties.
- Methylallyloxy Group : Could influence the compound's reactivity and interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that derivatives of chromones, including the target compound, exhibit significant anti-inflammatory properties. In vitro studies demonstrated that this compound could suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages without inducing cytotoxicity. Specifically, it inhibited the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses .
2. Antioxidant Activity
The presence of the methoxy group is associated with enhanced antioxidant activity. Studies have shown that chromone derivatives can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress and related diseases . The antioxidant potential was assessed using various assays, including DPPH and ABTS radical scavenging tests.
3. Cytotoxicity Against Cancer Cell Lines
In vitro tests revealed that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). The IC50 values for these cell lines were determined through MTT assays, indicating dose-dependent cytotoxicity .
4. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in various physiological processes:
- Cholinesterases : Moderate inhibition was observed against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's .
- Cyclooxygenase Enzymes : The compound showed moderate inhibitory activity against cyclooxygenase-2 (COX-2), which is relevant for pain and inflammation management.
The biological activities of the compound can be attributed to several mechanisms:
- Halogen Bonding : The trifluoromethyl group facilitates interactions with protein residues, enhancing binding affinity and activity against target enzymes .
- Antioxidant Mechanism : The methoxy group contributes to electron donation, stabilizing free radicals and reducing oxidative stress.
- NF-κB Pathway Modulation : By inhibiting NF-κB activation, the compound reduces pro-inflammatory cytokine production.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one are compared below with analogous chromen-4-one derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Lipophilicity :
- The (2-methylallyl)oxy group in the target compound increases lipophilicity compared to hydroxyl (-OH) or methoxy (-OCH₃) groups at position 7, which may enhance blood-brain barrier penetration .
- Trifluoromethyl (-CF₃) at position 2 is a conserved feature in many analogs, contributing to metabolic stability and strong electron-withdrawing effects .
Biological Activity: Compounds with bulkier substituents at position 7 (e.g., allyloxy, propargylcarbamate) show improved enzyme inhibition profiles. For example, compound 20 (propargylcarbamate derivative) exhibits potent AChE inhibition (IC₅₀ = 2.1 µM) due to additional hydrogen-bonding interactions .
Synthetic Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
